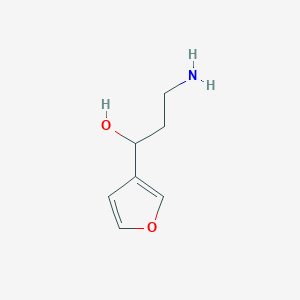
3-Amino-1-(furan-3-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(furan-3-yl)propan-1-ol is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a furan ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure allows for diverse chemical reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available furan derivatives and amino alcohols.
Reaction Conditions: A common method involves the nucleophilic addition of an amino alcohol to a furan aldehyde under basic conditions. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the nucleophilic addition reaction.
Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and product yield.
Automated Purification: Using automated purification systems to streamline the isolation and purification process.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-(furan-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives when reacted with acyl chlorides or anhydrides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base such as pyridine.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines or alcohols.
Substitution Products: Amides or esters.
Scientific Research Applications
3-Amino-1-(furan-3-yl)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, including heterocyclic compounds.
Biological Studies: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: Utilized in the production of polymers and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-(furan-3-yl)propan-1-ol involves its interaction with various molecular targets:
Enzyme Inhibition: It can act as an inhibitor of specific enzymes by binding to their active sites, thereby modulating their activity.
Receptor Binding: The compound may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Pathways Involved: It is involved in pathways related to neurotransmission, inflammation, and cellular metabolism.
Comparison with Similar Compounds
3-Amino-1-(furan-2-yl)propan-1-ol: Similar structure but with the furan ring attached at a different position.
3-Amino-1-(thiophen-3-yl)propan-1-ol: Contains a thiophene ring instead of a furan ring.
3-Amino-1-(pyridin-3-yl)propan-1-ol: Features a pyridine ring in place of the furan ring.
Uniqueness: 3-Amino-1-(furan-3-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the furan ring at the 3-position allows for unique interactions with biological targets and distinct synthetic applications.
Properties
IUPAC Name |
3-amino-1-(furan-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-3-1-7(9)6-2-4-10-5-6/h2,4-5,7,9H,1,3,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARTUIJAOPOUKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(CCN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
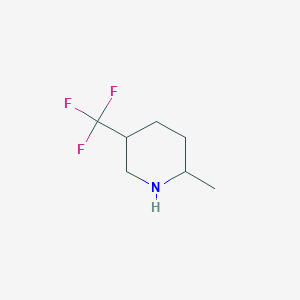
![2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol](/img/structure/B1375188.png)
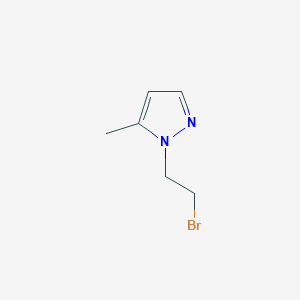
methanone](/img/structure/B1375192.png)
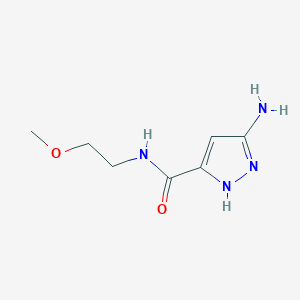
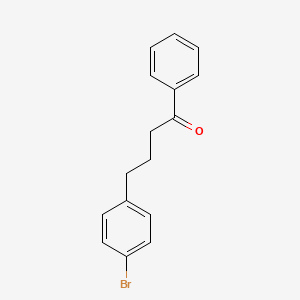
![2-[(Cyclopropylmethoxy)methyl]morpholine](/img/structure/B1375196.png)
![3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B1375197.png)
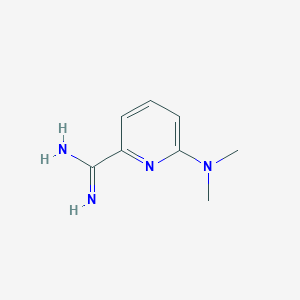
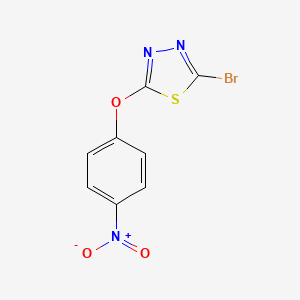
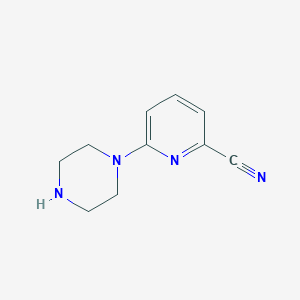
![2-Bromo-5-[3-(trifluoromethyl)phenoxy]-1,3,4-thiadiazole](/img/structure/B1375205.png)
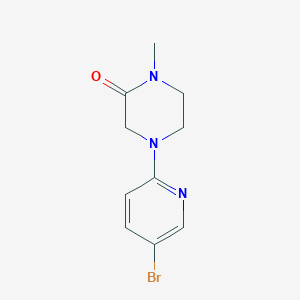
![3-(Butan-2-yl)-1-[(6-methylpyridin-3-yl)methyl]piperazine](/img/structure/B1375208.png)
